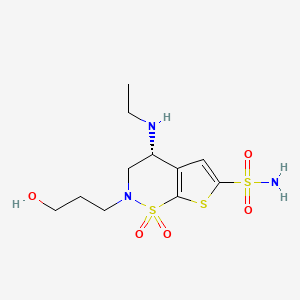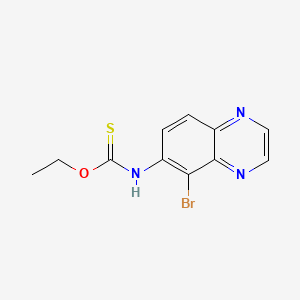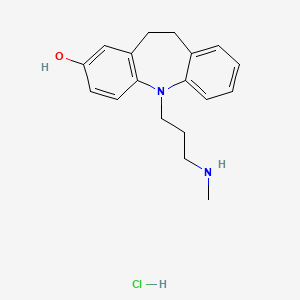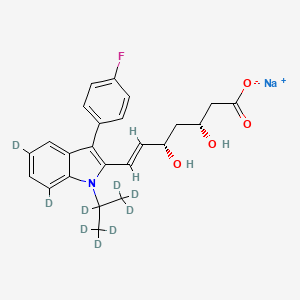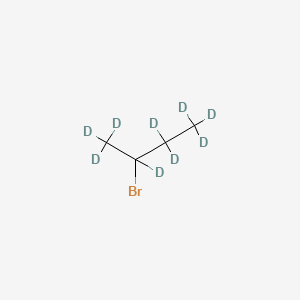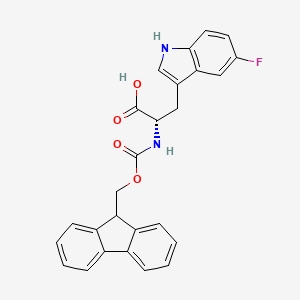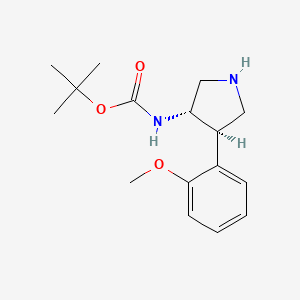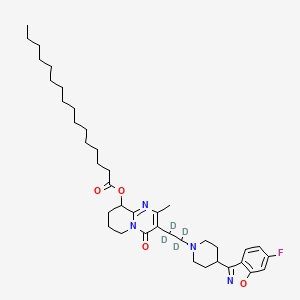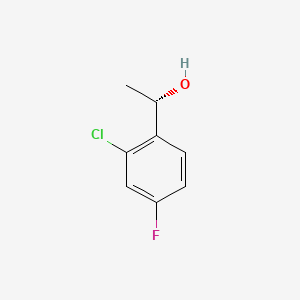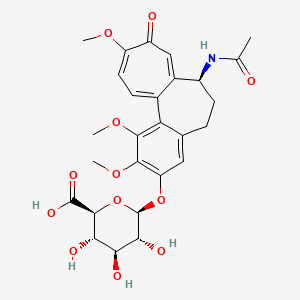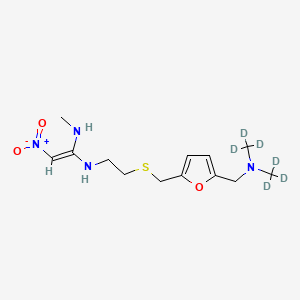
11-Methyldodecanal-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyldodecanal-d7 is a deuterated analog of 11-Methyldodecanal, a compound with the molecular formula C13H19D7O and a molecular weight of 205.39 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling.
Preparation Methods
The synthesis of 11-Methyldodecanal-d7 typically involves the deuteration of 11-Methyldodecanal. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The specific synthetic routes and reaction conditions for this compound are not widely documented, but it generally involves the use of deuterated reagents and catalysts under controlled conditions .
Chemical Reactions Analysis
11-Methyldodecanal-d7, like its non-deuterated counterpart, can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Scientific Research Applications
11-Methyldodecanal-d7 is used in various scientific research applications:
Chemistry: It serves as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in studying reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace biochemical pathways.
Medicine: It can be used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 11-Methyldodecanal-d7 is primarily related to its role as a labeled analog in research. The deuterium atoms in the compound allow researchers to track its behavior in various chemical and biological systems. This helps in understanding the molecular targets and pathways involved in its interactions.
Comparison with Similar Compounds
11-Methyldodecanal-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
11-Methyldodecanal: The non-deuterated version of the compound.
Dodecanal: A simpler aldehyde with a similar structure but without the methyl group at the 11th position.
11-Methyldodecanoic acid: The oxidized form of 11-Methyldodecanal
These compounds share structural similarities but differ in their specific functional groups and isotopic composition, which affects their reactivity and applications.
Properties
CAS No. |
1794980-36-1 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
205.393 |
IUPAC Name |
11,12,12,12-tetradeuterio-11-(trideuteriomethyl)dodecanal |
InChI |
InChI=1S/C13H26O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h12-13H,3-11H2,1-2H3/i1D3,2D3,13D |
InChI Key |
OUFCBJZGDJFSIK-GYDXGMDDSA-N |
SMILES |
CC(C)CCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


